methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Scientific Research Applications
Antimicrobial Agent Design
Researchers have focused on the synthesis of new chemical compounds with potential antimicrobial properties. For instance, the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents have been explored. These compounds, synthesized via a Vilsmeier–Haack reaction approach, demonstrated broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. This suggests the compound's framework could be beneficial in designing new antimicrobial agents (Bhat et al., 2016).
Molecular Structure and Pharmaceutical Properties
The molecular structure of related compounds has been studied to understand their potential pharmaceutical applications. Investigations into hydrogen-bonded chains and sheets in similar methyl pyrazole derivatives reveal intricate molecular interactions that can influence the compound's pharmaceutical properties. Such insights are crucial for drug design, where the molecular arrangement can affect bioavailability and efficacy (Portilla et al., 2007).
Synthesis Methodology Development
The development of new synthesis methodologies for pharmacologically relevant compounds is another critical area of research. Studies on the synthesis and biological evaluation of cyclooxygenase-2 inhibitors have led to the identification of potent and selective inhibitors, highlighting the importance of innovative synthesis routes in discovering new therapeutic agents (Penning et al., 1997).
Reactivity and Functionalization Studies
Research on the reactivity and functionalization of pyrazole derivatives provides valuable insights into the chemical behavior of these compounds. Such studies are essential for developing new chemical entities with desired pharmacological properties. For example, the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one has been explored to understand its potential for further chemical modifications (Mironovich & Shcherbinin, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, and anti-tubercular activities .
Mode of Action
It is known that the difluoromethylation process, which involves the formation of x–cf2h bonds where x can be c (sp), c (sp2), c (sp3), o, n, or s, plays a crucial role . This process has been advanced by the invention of multiple difluoromethylation reagents .
Biochemical Pathways
The difluoromethylation process, which is a key aspect of this compound’s synthesis, has been shown to have significant impacts on various biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities .
properties
IUPAC Name |
methyl 1-[[4-amino-5-(difluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N6O2S/c1-19-8(18)5-2-3-16(15-5)4-20-9-14-13-7(6(10)11)17(9)12/h2-3,6H,4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABKWAWBXJVBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=C(N2N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate |
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